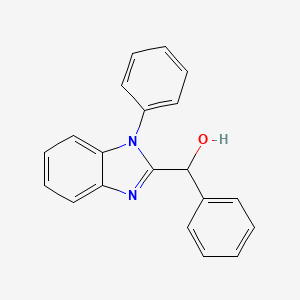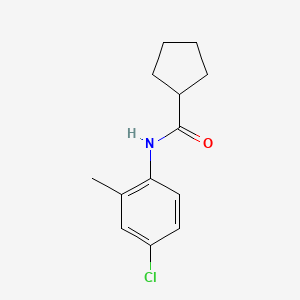
phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol, also known as PBM, is a novel compound that has attracted the attention of researchers due to its potential applications in various fields. PBM is a benzimidazole derivative that has a phenyl group attached to it, which gives it unique properties. In
Wirkmechanismus
The mechanism of action of phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol is not fully understood, but it is believed to involve the disruption of cellular processes. phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol has been shown to disrupt the microtubule network, which is important for cell division and growth. This disruption leads to the activation of the caspase pathway, which ultimately leads to apoptosis in cancer cells. phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell walls.
Biochemical and Physiological Effects
phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol has been shown to have a number of biochemical and physiological effects. In cancer cells, phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol induces apoptosis by activating the caspase pathway. phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol has also been shown to inhibit the growth of cancer cells by disrupting the microtubule network. In addition, phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol in lab experiments is its unique properties. phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol has a phenyl group attached to it, which gives it unique chemical and physical properties. This makes it a useful tool for studying cellular processes and developing new drugs. However, one of the limitations of using phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol in lab experiments is its cost. phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol is a relatively expensive compound, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol. One area of research is the development of new drugs based on phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol. phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol has been shown to have anticancer and antimicrobial properties, making it a potential candidate for the development of new drugs. Another area of research is the study of the mechanism of action of phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol. Although the mechanism of action of phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol is not fully understood, further research could lead to the development of new drugs that target specific cellular processes. Finally, research could focus on the synthesis of new derivatives of phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol with improved properties.
Synthesemethoden
The synthesis of phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol involves a series of chemical reactions that start with the condensation of 2-aminobenzimidazole with benzaldehyde. The resulting Schiff base is then reduced using sodium borohydride to give phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol. This method has been optimized to achieve high yields and purity of phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol.
Wissenschaftliche Forschungsanwendungen
Phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol has been studied extensively for its potential applications in various fields. In the field of medicine, phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol has been shown to have anticancer properties. Studies have shown that phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol induces apoptosis in cancer cells by activating the caspase pathway. phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol has also been shown to inhibit the growth of cancer cells by disrupting the microtubule network. In addition, phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol has been studied for its potential use as an antimicrobial agent. Studies have shown that phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol has antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
phenyl-(1-phenylbenzimidazol-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O/c23-19(15-9-3-1-4-10-15)20-21-17-13-7-8-14-18(17)22(20)16-11-5-2-6-12-16/h1-14,19,23H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYLVBDBFFVRSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3,4,6-tetramethyl-1H-pyrazolo[3,4-b]pyridine hydrochloride](/img/structure/B5171481.png)

![(3,4-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B5171494.png)
![4-(1,8-dimethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl acetate](/img/structure/B5171497.png)

![N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea](/img/structure/B5171507.png)
![3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-4-methylbenzoic acid](/img/structure/B5171518.png)

![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide](/img/structure/B5171525.png)

![N-({[2-chloro-5-(propionylamino)phenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide](/img/structure/B5171534.png)
![ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate](/img/structure/B5171538.png)
![1-phenyl-5-[3-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5171571.png)